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molecular formula C11H7BrN2O B8789098 H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(3-furanyl)-

H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(3-furanyl)-

Cat. No. B8789098
M. Wt: 263.09 g/mol
InChI Key: DPUTZIKERKJJDN-UHFFFAOYSA-N
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Patent
US07432375B2

Procedure details

To a stirred solution of azaindole 13 (20.9 mg, 0.06 mmol) in THF (3 mL) was added a 1M solution of TBAF in THF (0.12 mL, 0.12 mmol). After 1.5 h the mixture was concentrated and purified by PTLC with AcOEt as eluent to give azaindole 14 (9.6 mg, 58%) as a white solid. 1H NMR (400 MHz; CDCl3) δ 6.67 (m, 1H), 7.44 (d, J=2.4 Hz, 1H), 7.53 (m, 1H), 7.76 (m, 1H), 8.18 (d, J=2.1 Hz, 1H), 8.39 (m, 1H), 9.33 (brs, NH).
Name
azaindole
Quantity
20.9 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[CH:15]=[CH:14][O:13][CH:12]=3)=[C:9]([Si](C)(C)C)[NH:8][C:5]2=[N:6][CH:7]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[CH:15]=[CH:14][O:13][CH:12]=3)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
azaindole
Quantity
20.9 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC(=C2C2=COC=C2)[Si](C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.12 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 1.5 h the mixture was concentrated
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
purified by PTLC with AcOEt as eluent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C2=COC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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